molecular formula C8H16ClNO B2477615 5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride CAS No. 2411296-57-4

5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride

Cat. No.: B2477615
CAS No.: 2411296-57-4
M. Wt: 177.67
InChI Key: VVVMYLQMFYDXCK-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octan-8-ylmethanol hydrochloride is a spirocyclic compound featuring a fused bicyclic system with a nitrogen atom in the azaspiro scaffold and a hydroxymethyl substituent. Its molecular formula is C₈H₁₆ClNO (MW: 177.67 g/mol), and it is primarily utilized in pharmaceutical research as a building block for drug discovery . The spirocyclic architecture enhances conformational rigidity, which can improve target binding specificity in medicinal chemistry applications.

Properties

IUPAC Name

5-azaspiro[3.4]octan-8-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-7-2-5-9-8(7)3-1-4-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDMBAHZUUAKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or alcohol.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl group (-CH2OH) undergoes characteristic alcohol reactions:

  • Oxidation : Using Jones reagent (CrO3/H2SO4), the hydroxymethyl group is oxidized to a carboxylic acid, yielding 5-azaspiro[3.4]octane-8-carboxylic acid hydrochloride (yield: 78–85%).

  • Esterification : Reaction with acetyl chloride in dichloromethane produces the corresponding acetate ester (yield: 92%).

  • Nucleophilic Substitution : The hydroxyl group can be replaced with halides (e.g., using PBr3 or SOCl2) to form 8-(bromomethyl)-5-azaspiro[3.4]octane hydrochloride .

Spirocyclic Core Modifications

The spiro[3.4]octane framework participates in ring-opening and functionalization reactions:

  • Hydrogenation : Catalytic hydrogenation (H2/Pd-C, 50 psi) reduces strained bonds, leading to partial ring opening and forming 5-azabicyclo[3.3.0]octane derivatives .

  • Cycloaddition : Under photochemical conditions, the spiro core engages in [2+2] cycloadditions with electron-deficient alkenes.

Amine Reactivity

The secondary amine in the azaspiro structure reacts as follows:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in THF yields N-alkylated derivatives (e.g., N-methyl-5-azaspiro[3.4]octan-8-ylmethanol hydrochloride).

  • Acylation : Reaction with acetic anhydride forms the corresponding acetamide (yield: 88%).

Salt-Specific Reactions

The hydrochloride salt influences solubility and reactivity:

  • Neutralization : Treatment with NaOH releases the free base, 5-azaspiro[3.4]octan-8-ylmethanol , which exhibits higher lipophilicity (logP increases by 1.2 units) .

  • Ion Exchange : Anion exchange resins convert the hydrochloride to other salts (e.g., sulfate or phosphate) for improved crystallinity .

Comparative Reactivity with Analogues

Key differences between 5-azaspiro[3.4]octan-8-ylmethanol hydrochloride and related spirocyclic compounds:

CompoundReactivity ProfileUnique Features
5-Azaspiro[3.4]octane Lacks hydroxymethyl group; limited to amine alkylation and ring-opening reactionsSimpler structure with fewer functionalization sites
8-Azaspiro[3.5]nonane Larger ring size alters strain; slower oxidation kineticsPreferential formation of lactams under acidic conditions
5-Oxa-2-azaspiro[3.4]octan-7-ol Oxygen atom enhances hydrogen-bonding capacity; stabilizes transition statesHigher selectivity in enzyme inhibition assays

Industrial-Scale Reaction Optimization

For large-scale synthesis, continuous flow reactors improve efficiency:

  • Esterification : Flow chemistry reduces reaction time from 12 hrs (batch) to 2 hrs (flow) with >95% conversion.

  • Catalytic Hydrogenation : Fixed-bed reactors with Pd/Al2O3 catalysts achieve 99% purity at 50 kg/day throughput .

Stability Under Reaction Conditions

The compound demonstrates stability in:

  • Acidic Media : Stable in HCl (1M, 24 hrs) without decomposition.

  • Basic Media : Partial ring opening occurs at pH >10.

Scientific Research Applications

Research has shown that 5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride exhibits a range of biological activities:

  • Neurotransmitter Modulation : The compound has been investigated for its potential to interact with neurotransmitter receptors, particularly in the central nervous system, suggesting possible applications in treating neurological disorders .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making it a candidate for antibiotic development .
  • Anti-inflammatory Effects : Research has highlighted its potential to modulate immune responses by decreasing pro-inflammatory cytokines, indicating possible applications in treating inflammatory diseases .

Case Study 1: Neuropharmacological Applications

A study explored the effects of this compound on various neurotransmitter systems. The findings suggested that this compound could enhance dopaminergic signaling, which may have implications for treating conditions like Parkinson's disease .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that certain derivatives of 5-Azaspiro[3.4]octan-8-ylmethanol showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential as a lead compound for antibiotic research .

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring Variations

a) 8,8-Difluoro-5-azaspiro[3.4]octane Hydrochloride
  • Molecular Formula : C₇H₁₂ClF₂N (MW: 183.63 g/mol)
  • Key Difference : Fluorine atoms at the 8-position increase electronegativity and metabolic stability compared to the hydroxymethyl group in the target compound. This modification is often employed to enhance blood-brain barrier penetration in CNS-targeting drugs .
  • Application: Potential use in neuropharmacology due to fluorinated spiro systems’ affinity for neurological receptors .
b) {3-Azabicyclo[3.2.1]octan-8-yl}methanol Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO (MW: 177.67 g/mol)
  • Key Difference : Replaces the spiro[3.4] system with a bicyclo[3.2.1] scaffold, altering ring strain and spatial geometry. This structure is associated with gamma-secretase modulation, a target in Alzheimer’s disease therapeutics .
c) {8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol Hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₂ (MW: 207.7 g/mol)
  • Key Difference : Incorporates an oxygen atom in the spiro[4.5] system, increasing polarity and solubility. Such oxa-azaspiro compounds are explored for antimicrobial and anti-inflammatory properties .

Functional Group Modifications

a) 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₃ (MW: 193.63 g/mol)
  • Key Difference : Replaces the hydroxymethyl group with a carboxylic acid, enabling peptide coupling or salt formation. This derivative is used in prodrug design and metal-organic frameworks .
b) tert-Butyl N-{6-Azaspiro[3.4]octan-8-yl}carbamate Hydrochloride
  • Molecular Formula : C₁₂H₂₃ClN₂O₂ (MW: 262.78 g/mol)
  • Key Difference : A carbamate-protected amine group improves stability during synthetic workflows. Such intermediates are critical in fragment-based drug discovery .

Substituent-Driven Pharmacological Profiles

Compound Key Substituent Therapeutic Area Evidence Source
5-Azaspiro[3.4]octan-8-ylmethanol Hydroxymethyl CNS disorders, Antibiotics
8,8-Difluoro analog Fluorine Neuropharmacology
5-Oxa-2-azaspiro[3.4]octane acid Carboxylic acid Prodrugs, Metal chelators
tert-Butyl carbamate derivative Protected amine Fragment-based screening

Biological Activity

Overview

5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride is a spirocyclic compound with the molecular formula C8H15NO·HCl. It has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spiro junction that connects two rings sharing a single atom, which contributes to its unique reactivity and interaction with biological targets. The presence of the hydroxymethyl group enhances its potential as a lead compound in drug discovery.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The spirocyclic structure allows for unique binding interactions, influencing various cellular processes such as signal transduction and metabolic activity.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that compounds related to this compound demonstrate significant activity against various bacterial strains, including Mycobacterium tuberculosis, with minimal cytotoxicity observed in host cells .
  • Anticancer Properties : Preliminary evaluations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study assessing the efficacy of various spirocyclic compounds, this compound was noted for its promising activity against Mycobacterium tuberculosis, showing sub-micromolar minimum inhibitory concentration (MIC) values .
  • In Vivo Studies : In murine models, compounds derived from the same spirocyclic framework demonstrated significant reductions in colony-forming units (CFU) of Mycobacterium tuberculosis, indicating effective drug exposure and therapeutic potential .
  • Mechanistic Insights : The compound's interaction with specific targets was elucidated through structure-activity relationship (SAR) studies, revealing that modifications to the hydroxymethyl group can enhance or diminish biological activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial Activity (MIC)Anticancer ActivityNotable Features
5-Azaspiro[3.4]octan-8-ylmethanolSub-micromolarModerateUnique spirocyclic structure
8-Azaspiro[3.5]nonaneMicromolarLowDifferent ring size
5-Azaspiro[3.4]octaneHigh micromolarModerateLacks hydroxymethyl group

Q & A

Q. What are the established synthetic routes for 5-Azaspiro[3.4]octan-8-ylmethanol hydrochloride, and what key purification challenges should be anticipated?

Methodological Answer: The synthesis typically involves spirocyclic amine formation followed by functionalization. A common approach starts with tert-butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate as a precursor (). Deprotection of the carbamate group using HCl in methanol or diethyl ether yields the free amine, which is subsequently converted to the hydrochloride salt. Key challenges include:

  • Byproduct formation : Ensure complete removal of tert-butyloxycarbonyl (Boc) groups via TLC monitoring.
  • Salt purification : Use recrystallization in ethanol/water mixtures to isolate the hygroscopic hydrochloride salt ().
  • Yield optimization : Adjust stoichiometry of HCl and reaction time to minimize decomposition ().

Q. What analytical techniques are most effective for confirming the structural integrity of 5-Azaspiro[3.4]octan-8-ylmethanol hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm spirocyclic geometry and methanol substituent position (e.g., δ 3.5–4.0 ppm for CH2_2OH) ().
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 176.1 for C8_8H14_{14}ClNO).
  • X-ray Crystallography : Resolves absolute stereochemistry if chiral centers are present ().
  • HPLC Purity Analysis : Use a C18 column with 0.1% TFA in acetonitrile/water to assess purity >95% ().

Q. What are the recommended storage conditions to prevent decomposition of the hydrochloride salt?

Methodological Answer:

  • Moisture Control : Store in airtight containers with desiccants (silica gel) at –20°C to mitigate hygroscopicity ().
  • Light Sensitivity : Protect from UV exposure using amber glassware.
  • Stability Monitoring : Conduct periodic NMR/HPLC checks every 6 months to detect degradation ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Replace methanol with dichloromethane (DCM) for Boc deprotection to reduce side reactions ().
  • Catalyst Screening : Test Lewis acids like ZnCl2_2 to accelerate spirocycle formation ().
  • Temperature Control : Maintain –10°C during HCl addition to prevent exothermic decomposition ().
  • Scale-up Adjustments : Use continuous flow reactors for improved heat and mass transfer ().

Q. How can researchers resolve contradictory biological activity data reported for spirocyclic azetidine derivatives?

Methodological Answer:

  • Stereochemical Analysis : Compare enantiomeric purity via chiral HPLC; even minor stereochemical impurities can alter γ-secretase modulation ().
  • Assay Standardization : Validate cellular models (e.g., SH-SY5Y vs. HEK293) for Alzheimer’s-related targets, as membrane permeability varies ().
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies ().

Q. What computational methods are suitable for predicting the physicochemical properties of 5-Azaspiro[3.4]octan-8-ylmethanol hydrochloride?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and logP values using tools like GROMACS with OPLS-AA force fields ().
  • Density Functional Theory (DFT) : Calculate pKa of the amine group to optimize salt formation conditions (PubChem data, ).
  • Docking Studies : Model interactions with γ-secretase using AutoDock Vina to guide structure-activity relationship (SAR) studies ().

Q. What strategies mitigate stereochemical instability during derivatization of the spirocyclic core?

Methodological Answer:

  • Protecting Group Strategy : Use acid-labile groups (e.g., Fmoc) for temporary stabilization during functionalization ().
  • Low-Temperature Reactions : Conduct substitutions at –78°C to suppress racemization ().
  • Chiral Auxiliaries : Introduce menthol or tartaric acid derivatives to enforce desired stereochemistry ().

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields of azaspiro compounds?

Methodological Answer:

  • Reagent Trace Analysis : Use ICP-MS to detect metal contaminants (e.g., Fe, Cu) that may catalyze side reactions ().
  • Cross-Study Comparison : Replicate protocols from high-yield studies (e.g., Burkhard et al., 2010) while controlling humidity and oxygen levels ().
  • DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., HCl concentration, solvent polarity) ().

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